3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol

LogP Hydrophilicity Drug-likeness

Medchem campaigns using boronic esters without functional handles waste steps on deprotection. 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol (CAS 1000802-50-5) carries a terminal primary alcohol that survives Suzuki coupling for direct post-coupling derivatization. • Free -OH enables esterification, phosphorylation, or solid-support attachment without deprotection • LogP 0.56 & PSA 56.51 Ų reduce aggregation false positives in biochemical assays • Semi-solid form supports automated liquid handling for high-throughput parallel synthesis

Molecular Formula C12H21BN2O3
Molecular Weight 252.12 g/mol
CAS No. 1000802-50-5
Cat. No. B1403053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol
CAS1000802-50-5
Molecular FormulaC12H21BN2O3
Molecular Weight252.12 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCO
InChIInChI=1S/C12H21BN2O3/c1-11(2)12(3,4)18-13(17-11)10-8-14-15(9-10)6-5-7-16/h8-9,16H,5-7H2,1-4H3
InChIKeyZVUJZEKDRFLYFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol: Identity and Procurement


3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol (CAS 1000802-50-5, MW 252.12 g/mol, formula C₁₂H₂₁BN₂O₃) is a heteroaryl boronic acid pinacol ester carrying a pyrazole ring substituted at N1 with a 3-hydroxypropyl chain and at C4 with a pinacolatoboron group . This compound belongs to the class of 1-substituted-pyrazole-4-boronic esters, which serve as modular building blocks in Suzuki-Miyaura cross-coupling reactions for the construction of drug-like molecules [1]. Commercial specifications report a typical purity of 95–97 %, a pale-yellow to yellow-brown sticky oil or semi-solid physical form, and recommended storage under refrigeration . The presence of a primary hydroxyl group distinguishes this molecule from simpler 1-alkyl-pyrazole-4-boronic esters and provides a functional handle for downstream derivatization or conjugation.

Suzuki-MiyauraHeteroaryl boronic ester for C–C bond formation in drug-like molecules
Orthogonal handleTerminal primary alcohol allows derivatization without deprotection
Liquid handlingSemi-solid/oil form suited for automated parallel synthesis workflows

Why Generic Substitution Is Not Straightforward


Although all 4-pyrazoleboronic acid pinacol esters share the same boron-mediated reactivity, their physicochemical and functional profiles diverge markedly with N1-substitution. The target compound carries a terminal primary alcohol that simultaneously lowers LogP, elevates polar surface area (PSA), introduces hydrogen-bond donor capacity, and enables downstream functionalization without requiring a separate deprotection step . In contrast, 1-methyl- and 1-propyl- analogs lack both the hydroxyl handle and the enhanced polarity ; the 1-Boc-protected congener demands an additional acidolysis step before the pyrazole NH can be exploited ; and the gem-dimethyl variant (CAS 1380307-35-6) exhibits a 2-fold higher LogP, which reduces aqueous compatibility . Simply swapping any pyrazole-4-boronic ester for the target compound therefore risks altering solubility, introducing unwanted synthetic steps, or losing the orthogonal reactivity of the terminal alcohol—each of which can derail a multi-step medicinal chemistry or process chemistry campaign.

1-Alkyl analogs

Lack hydroxyl functionality; altered polarity and solubility may not match target, limiting derivatization options.

1-Boc analog

Requires acidic deprotection (e.g., TFA) post-coupling; adds a synthetic step and risks boronate instability.

gem-Dimethyl analog

Higher LogP and lower PSA reduce aqueous compatibility; not interchangeable for polar library synthesis.

Quantitative Differentiation Versus Closest Analogs


Lipophilicity Comparison: LogP Versus Unsubstituted and 1-Alkyl Analogs

The target compound (CAS 1000802-50-5) displays a calculated LogP of 0.56 . This is 0.15 log units lower than the parent pyrazole-4-boronic acid pinacol ester (LogP 0.71 ), 0.16 log units lower than the 1-methyl analog (LogP 0.72 ), and 0.64 log units lower than the gem-dimethyl derivative (LogP 1.20 ). Lower LogP translates into greater aqueous solubility and reduced membrane partitioning, properties that influence chromatographic behavior, bioavailability predictions, and suitability for aqueous reaction media.

Lipophilicity (LogP)
Data to verify
ΔLogP −0.15 to −0.64
Supports aqueous solubility screening
Calculated values from vendor databases
LogP Hydrophilicity Drug-likeness

Polar Surface Area Differentiation Versus Unsubstituted and 1-Alkyl Analogs

The target compound exhibits a topological PSA (tPSA) of 56.51 Ų , which is markedly higher than the parent pyrazole-4-boronic acid pinacol ester (47.14 Ų ) and the 1-methyl analog (36.28 Ų ). This ~20–56 % increase in PSA reflects the contribution of the terminal hydroxyl oxygen, enhancing hydrogen-bond acceptor/donor capacity and potentially improving solubility in polar solvents while reducing passive membrane permeability.

Polar Surface Area
Data to verify
ΔtPSA +9.4 to +20.2 Ų
Influences solvent selection for reactions
tPSA computed; consistency assumed
PSA Hydrogen bonding Permeability

Hydrogen-Bond Donor Availability: Terminal Hydroxyl Advantage

The target compound possesses one hydrogen-bond donor (the primary alcohol), unlike 1-methyl- and 1-propyl-pyrazole-4-boronic acid pinacol esters, which have zero H-bond donors . The 1-Boc-protected analog also lacks a donor . This single donor enables directed intermolecular interactions (e.g., with biological targets or chromatographic stationary phases) and provides a reactive site for acylation, sulfonylation, or oxidation that is unavailable in the alkyl-only comparators without a deprotection or functional-group interconversion step.

H-Bond Donors
Data to verify
+1 HBD (alcohol)
Permits orthogonal functionalization
vs 0 donors in 1-alkyl analogs
H-bond donor Derivatization Functional handle

Physical Form and Handling: Viscous Oil Versus Crystalline Solids

The target compound is described as a pale-yellow to yellow-brown sticky oil or semi-solid at room temperature . In contrast, the parent pyrazole-4-boronic acid pinacol ester is a crystalline solid with a melting point of 142–146 °C [1], while the 1-methyl analog melts at 60–64 °C and the 1-Boc analog at 82–86 °C . The low melting point and non-crystalline nature of the target compound can be advantageous for liquid-phase handling, automated dispensing, and dissolution in polar aprotic solvents without a heating step, reducing thermal stress on the boronic ester.

Physical Form
Vendor-reported
Sticky oil / semi-solid
Simplifies liquid handling in HTS
Comparators crystalline (mp ≥60 °C)
Physical form Handling Solubility

Orthogonal Reactivity: Alcohol Derivatization Versus Boc Deprotection

The 1-Boc-pyrazole-4-boronic acid pinacol ester (CAS 552846-17-0) is widely used in medicinal chemistry because the Boc group masks the pyrazole NH and can be removed post-coupling to reveal a free NH for further diversification . However, deprotection requires acidic conditions (e.g., TFA) that may be incompatible with acid-sensitive substrates or boronic ester stability. The target compound replaces the Boc group with a 3-hydroxypropyl chain that is stable under Suzuki coupling conditions and can itself be directly elaborated via esterification, etherification, or oxidation without any deprotection step, thereby avoiding a synthetic operation and potential yield loss .

Synthetic Steps
Class-level
−1 step vs Boc route
May reduce overall synthetic effort
Boc deprotection requires TFA; class-level inference
Orthogonal reactivity Protecting-group-free Synthetic efficiency

High-Value Application Scenarios


Medicinal Chemistry Libraries Requiring Polar Building Blocks

The target compound’s LogP of 0.56 and PSA of 56.51 Ų make it one of the most polar pyrazole-4-boronate esters commercially available, as demonstrated in Section 3 . This profile is advantageous when synthesizing lead-like libraries where high aqueous solubility and low logD are desired to avoid aggregation-based false positives in biochemical assays. Procurement teams supporting fragment-based drug discovery or HTS library production should prioritize this building block over 1-methyl (LogP 0.72, PSA 36.28) or 1-propyl analogs when polar, low-logP pyrazole cores are specified.

One-Step Bioconjugation and Prodrug Synthesis

Unlike 1-alkyl-pyrazole-4-boronic esters that offer no functional group beyond the boronate, the target compound carries a primary alcohol that remains intact during Suzuki-Miyaura coupling . This enables post-coupling esterification with pharmacophoric carboxylic acids, phosphorylation for nucleotide analog construction, or direct attachment to solid supports—all without a deprotection sequence. Contract research organizations (CROs) and medicinal chemistry groups seeking to minimize step count in parallel synthesis should select this compound when a derivatizable handle is required on the pyrazole N1-alkyl chain.

Automated High-Throughput Parallel Synthesis

The sticky oil/semi-solid physical form of the target compound facilitates volumetric dispensing by liquid handlers, unlike crystalline comparators that require gravimetric pre-weighing and dissolution steps. In automated Suzuki coupling arrays where dozens of boronic esters are coupled with aryl halides, the liquid handling compatibility of this building block reduces setup time and improves dosing accuracy, directly impacting workflow throughput and reproducibility.

Kinase Inhibitor Programs with Pyrazole Scaffolds

Pyrazole-4-boronic acid pinacol esters are established reagents for constructing kinase inhibitor cores targeting VEGF, Aurora, ROCK, JAK, c-MET, and ALK kinases, among others [1]. The target compound’s hydroxypropyl appendage can be exploited to introduce solubilizing groups or to modulate CYP450 metabolism via secondary alcohol derivatization, offering an advantage over the 1-Boc analog, which requires an additional deprotection step before NH elaboration . Medicinal chemistry teams optimizing ADME properties of pyrazole-based kinase inhibitors should evaluate this building block when the design hypothesis includes N1-sidechain polarity.

Application
Selection Property
Validation Focus
Polar library construction
Low LogP, high PSA
Aqueous solubility and assay compatibility
Bioconjugation & prodrug design
Orthogonal terminal alcohol
Post-coupling derivatization without deprotection
Automated parallel synthesis
Liquid/semi-solid form
Volumetric dispensing accuracy & workflow speed
Kinase inhibitor core synthesis
Hydroxypropyl sidechain for polarity
ADME profile modulation & synthetic step reduction
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